

(R)-JNJ-31020028: A Comprehensive Technical Guide to its NPY Receptor Selectivity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (R)-JNJ-31020028

Cat. No.: B1662126

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity profile of **(R)-JNJ-31020028**, a potent and selective antagonist of the Neuropeptide Y (NPY) Y2 receptor. The document details the quantitative selectivity data, the experimental protocols used for its determination, and the underlying signaling pathways, offering valuable insights for researchers in neuroscience and drug discovery.

Core Data Presentation: Selectivity Profile of (R)-JNJ-31020028

The selectivity of **(R)-JNJ-31020028** has been rigorously characterized through a series of in vitro assays. The compound demonstrates high affinity for the NPY Y2 receptor across different species and exhibits a favorable selectivity profile against other human NPY receptor subtypes.

Table 1: Binding Affinity of (R)-JNJ-31020028 at NPY Y2 Receptors

Species	Receptor	pIC50 (Mean ± SEM)
Human	Y2	8.07 ± 0.05
Rat	Y2	8.22 ± 0.06
Mouse	Y2	8.21

pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50). A higher value indicates greater binding affinity.

Table 2: Selectivity of **(R)-JNJ-31020028** for Human NPY Receptor Subtypes

Receptor Subtype	Selectivity vs. Y2
Y1	>100-fold
Y4	>100-fold
Y5	>100-fold

Furthermore, **(R)-JNJ-31020028** has been profiled against a broad panel of off-target proteins to assess its specificity. In a screening of 50 other receptors, ion channels, and transporters, as well as a panel of 65 kinases, **(R)-JNJ-31020028** showed no significant activity at concentrations up to 10 μM .[\[1\]](#)

Experimental Protocols

The determination of the selectivity profile of **(R)-JNJ-31020028** involved several key experimental methodologies, primarily radioligand binding assays and functional cell-based assays.

Radioligand Binding Assays

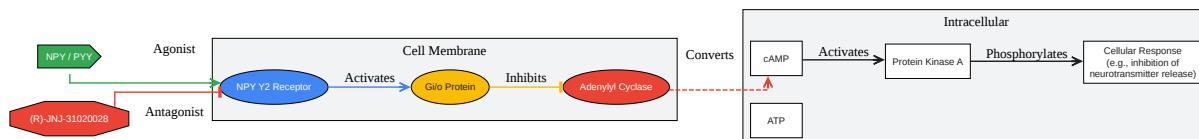
These assays were conducted to determine the binding affinity of **(R)-JNJ-31020028** to various NPY receptor subtypes.

- Objective: To quantify the ability of **(R)-JNJ-31020028** to displace a radiolabeled ligand from NPY receptors.
- General Protocol:
 - Membrane Preparation: Cell membranes were prepared from cell lines recombinantly expressing the human NPY receptor subtypes (Y1, Y2, Y4, Y5) or from tissues known to endogenously express the receptors (e.g., rat hippocampus for Y2).

- Radioligand: $[^{125}\text{I}]$ -Peptide YY ($[^{125}\text{I}]$ PPYY) was used as the radioligand for the Y2 receptor binding assays.
- Assay Buffer: A suitable buffer (e.g., Tris-HCl) containing protease inhibitors and bovine serum albumin was used.
- Incubation: A constant concentration of the radioligand was incubated with the cell membranes in the presence of increasing concentrations of **(R)-JNJ-31020028**.
- Separation: Bound and free radioligand were separated by rapid filtration through glass fiber filters.
- Detection: The radioactivity retained on the filters was quantified using a gamma counter.
- Data Analysis: The concentration of **(R)-JNJ-31020028** that inhibits 50% of the specific binding of the radioligand (IC₅₀) was determined by non-linear regression analysis. The pIC₅₀ values were then calculated.

Functional Antagonism Assays (Calcium Flux)

Functional assays were performed to confirm that the binding of **(R)-JNJ-31020028** to the Y2 receptor translates into functional antagonism.

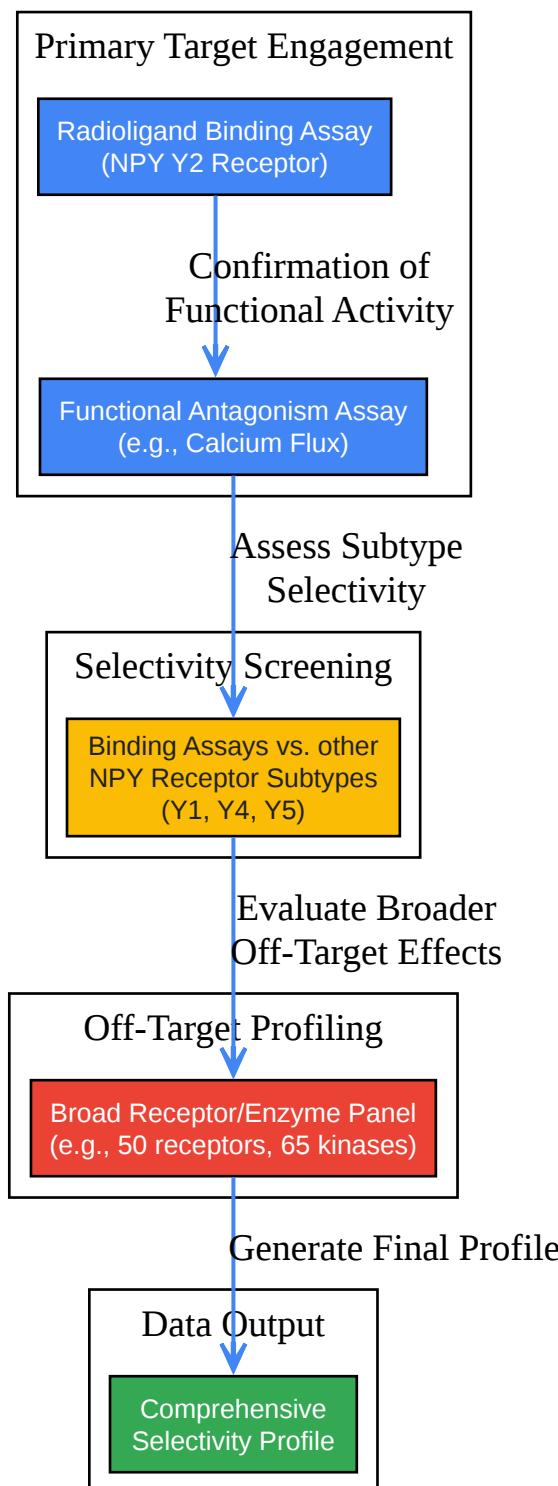

- Objective: To measure the ability of **(R)-JNJ-31020028** to inhibit the intracellular calcium mobilization induced by a Y2 receptor agonist.
- General Protocol:
 - Cell Line: A cell line (e.g., KAN-Ts) stably expressing the human Y2 receptor and a chimeric G-protein (G_qi5) was used. The G_qi5 protein couples the typically G_i-coupled Y2 receptor to the G_q pathway, enabling a measurable calcium response.
 - Calcium Indicator Dye: Cells were loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
 - Compound Incubation: Cells were pre-incubated with varying concentrations of **(R)-JNJ-31020028**.

- Agonist Stimulation: A Y2 receptor agonist, such as Peptide YY (PYY), was added to stimulate the receptor.
- Signal Detection: The change in fluorescence intensity, corresponding to the change in intracellular calcium concentration, was measured using a fluorescence plate reader (e.g., FLIPR).
- Data Analysis: The ability of **(R)-JNJ-31020028** to inhibit the agonist-induced calcium flux was quantified, and the pK_B value, representing the antagonist dissociation constant, was calculated. For **(R)-JNJ-31020028**, the pK_B was determined to be 8.04.[2]

Signaling Pathways and Experimental Workflows

NPY Y2 Receptor Signaling Pathway

NPY Y2 receptors are G-protein coupled receptors (GPCRs) primarily coupled to the G_{i/o} family of G-proteins. Activation of the Y2 receptor by its endogenous ligands, NPY or PYY, initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.


[Click to download full resolution via product page](#)

Caption: NPY Y2 Receptor Signaling Pathway.

Experimental Workflow for Selectivity Profiling

The comprehensive selectivity profiling of a GPCR antagonist like **(R)-JNJ-31020028** follows a hierarchical approach, starting with primary target engagement and progressively broadening

to assess off-target interactions.

[Click to download full resolution via product page](#)

Caption: Experimental Workflow for GPCR Antagonist Selectivity Profiling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Neuropeptide Y receptor Y2 - Wikipedia [en.wikipedia.org]
- 2. Structural basis for Y2 receptor-mediated neuropeptide Y and peptide YY signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [(R)-JNJ-31020028: A Comprehensive Technical Guide to its NPY Receptor Selectivity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1662126#r-jnj-31020028-selectivity-over-other-npy-receptors]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com